LY3007113

p38 MAPK inhibition MK2 phosphorylation cancer cell signaling

LY3007113 is a pyridopyrimidine-based, ATP-competitive inhibitor of p38α/β MAPK, essential for researchers dissecting p38α-MK2 versus p38α-ATF2 signaling. Unlike comparators (e.g., ralimetinib), LY3007113 achieves 43% p-MK2 inhibition in H292 cells at 10 µM while sparing ATF2 pathways, making it the definitive tool compound for MK2-dependent mechanism studies. Its well-characterized human PK (~10h half-life, dose-proportional exposure, 80% maximal p-MK2 inhibition in PBMCs) enables predictable in vivo experimental design and translational dose modeling. Ideal as a Type I ATP-competitive reference standard for medicinal chemistry programs developing next-generation p38 inhibitors. Procure high-purity (>98%) LY3007113 to ensure experimental reproducibility and valid cross-study comparisons.

Molecular Formula Unknown
Molecular Weight 0
Cat. No. B1574368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3007113
SynonymsLY3007113;  LY-3007113;  LY 3007113.; Unknown
Molecular FormulaUnknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

LY3007113 Procurement Guide: p38 MAPK Inhibitor Technical Specifications and Differentiation


LY3007113 is a pyridopyrimidine-based, ATP-competitive small molecule inhibitor that selectively targets the α and β isoforms of p38 mitogen-activated protein kinase (MAPK) . Developed by Eli Lilly and Company, this orally active compound progressed to Phase 1 clinical evaluation in patients with advanced cancer before development was discontinued [1]. LY3007113 functions by binding to the ATP pocket of p38 MAPK, thereby preventing phosphorylation of downstream substrates including MAPK-activated protein kinase 2 (MAPKAP-K2/MK2), a key mediator of proinflammatory cytokine production [2].

Why LY3007113 Cannot Be Substituted with Generic p38 MAPK Inhibitors


p38 MAPK inhibitors exhibit fundamentally divergent clinical outcomes despite shared nominal targets, stemming from differences in isoform selectivity profiles, ATP-binding kinetics, downstream substrate engagement patterns, and pharmacokinetic behavior. LY3007113 demonstrates specific pharmacodynamic characteristics—including an 80% maximal inhibition of phospho-MK2 in PBMCs and a mean terminal half-life of approximately 10 hours—that differ from comparators such as LY2228820 (ralimetinib), which shows distinct cellular target engagement profiles and clinical development trajectories [1][2]. Substitution without quantitative validation of these parameters risks experimental irreproducibility and invalid cross-study comparisons.

LY3007113 Quantitative Differentiation Evidence: Comparator-Based Analysis


LY3007113 vs. LY2228820: Differential p-MK2 and p-ATF2 Inhibition in H292 Lung Cancer Cells

In a direct comparative study using H292 lung cancer cells treated with 10 µM of each inhibitor, LY3007113 exhibited differential effects on downstream p38α substrates compared with LY2228820 (ralimetinib), another Lilly-developed p38α/β inhibitor [1]. LY3007113 achieved 43% inhibition of phospho-MK2 and 26% inhibition of phospho-ATF2, whereas LY2228820 showed 0% inhibition of phospho-MK2 and 57% inhibition of phospho-ATF2, indicating divergent substrate engagement profiles despite shared nominal target binding [1].

p38 MAPK inhibition MK2 phosphorylation cancer cell signaling

LY3007113 Human PK: Dose-Proportional Exposure and 10-Hour Half-Life

LY3007113 exhibits approximately dose-proportional increases in exposure and time-independent pharmacokinetics after repeated oral dosing in cancer patients [1]. The mean terminal half-life (t1/2) is approximately 10 hours, with peak concentration occurring approximately 2 hours post-administration [1]. The recommended Phase 2 dose was established at 30 mg every 12 hours (Q12H) based on maximum tolerated dose determination [1].

pharmacokinetics oral bioavailability dose proportionality

LY3007113 Target Engagement: 80% Maximal p-MK2 Inhibition in Human PBMCs

In the Phase 1 clinical study, LY3007113 achieved maximal inhibition of 80% for the primary biomarker MAPK-activated protein kinase 2 (phospho-MK2) in peripheral blood mononuclear cells (PBMCs) [1]. However, this maximal inhibition was not reached in all patients, and sustained minimal inhibition of 60% was not maintained for 6 hours after dosing to achieve a biologically effective dose (BED) [1].

pharmacodynamics biomarker inhibition target engagement

LY3007113 Binding Mode: ATP-Competitive Type I Inhibitor Differentiation

LY3007113 is a pyridopyrimidine-based, ATP-competitive inhibitor (Type I) that binds to the active conformation of p38 MAPK . This binding mode contrasts with Type II inhibitors such as BIRB796, sorafenib, and regorafenib, which bind to the inactive DFG-out conformation and occupy an allosteric pocket adjacent to the ATP-binding site .

kinase inhibitor binding mode ATP-competitive pyridopyrimidine scaffold

LY3007113 Application Scenarios: Evidence-Backed Research Use Cases


Investigating Differential p38 Substrate Engagement: MK2 vs. ATF2 Pathway Bias

Based on direct comparative data showing LY3007113 achieves 43% p-MK2 inhibition versus LY2228820's 0% inhibition in H292 cells at 10 µM [1], researchers studying p38α substrate selectivity should use LY3007113 as a tool compound when MK2 pathway engagement is required but ATF2 pathway inhibition is not desired. The compound's distinct substrate bias profile makes it suitable for dissecting p38α-MK2 versus p38α-ATF2 signaling contributions in cancer cell biology.

In Vivo p38-MK2 Axis Studies Requiring Defined Human PK Parameters

LY3007113's well-characterized human pharmacokinetic profile—including dose-proportional exposure, time-independent PK after repeated dosing, and ~10-hour half-life [2]—enables researchers to design in vivo experiments with predictable exposure levels. These parameters are particularly valuable when translating preclinical findings to inform human dose selection for novel p38-MK2 axis modulators or when benchmarking new compounds against a clinically characterized p38 inhibitor.

Type I ATP-Competitive p38 Inhibition Benchmarking

As a pyridopyrimidine-based Type I ATP-competitive inhibitor , LY3007113 serves as a reference standard for characterizing novel p38 inhibitors and differentiating Type I (active conformation-binding) from Type II (inactive conformation-binding) mechanisms. This application is particularly relevant for medicinal chemistry programs developing next-generation p38 inhibitors with improved selectivity or for structural biology studies examining p38 conformational states.

p38 MAPK Pathway Engagement Studies with Defined Pharmacodynamic Limitations

The clinical finding that LY3007113 achieved 80% maximal p-MK2 inhibition but failed to sustain 60% inhibition for 6 hours post-dose [2] provides a unique benchmark for pharmacodynamic modeling. Researchers can use LY3007113 as a tool to study the relationship between intermittent versus sustained target engagement and downstream biological effects, particularly in oncology applications where sustained pathway suppression may be required for therapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY3007113

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.